molecular formula C15H17N5O B3011859 N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-32-2

N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3011859
CAS No.: 393784-32-2
M. Wt: 283.335
InChI Key: JOEVHFHDXYTLOP-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methylphenyl group at the 1-position and a 2-methoxyethylamine substituent at the 4-position. This scaffold is part of a broader class of heterocyclic compounds known for their kinase-inhibitory properties, particularly in oncology and infectious disease research .

Properties

IUPAC Name

N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-4-3-5-12(8-11)20-15-13(9-19-20)14(17-10-18-15)16-6-7-21-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEVHFHDXYTLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride, to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reaction: The final step involves the substitution of the amino group with a 2-methoxyethyl group using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activity, particularly in cancer treatment. Preliminary studies suggest that N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may target critical molecular pathways involved in cell growth and survival. For instance, it has shown promising activity against specific cancer cell lines, potentially inhibiting tumor growth through mechanisms such as:

  • Kinase Inhibition : The compound selectively inhibits certain kinases associated with cancer progression, particularly HER2 (human epidermal growth factor receptor 2), which is overexpressed in various cancers .
  • Cytostatic Effects : It exhibits cytostatic properties, meaning it can halt cell division without necessarily killing the cells immediately, allowing for more controlled therapeutic effects .

Other Therapeutic Areas

Beyond oncology, there are indications that this compound may have broader applications in treating other conditions due to its diverse mechanism of action. For example:

  • Anti-inflammatory Properties : Some derivatives of pyrazolo[3,4-d]pyrimidines have been noted for their anti-inflammatory effects, which could make them useful in treating autoimmune diseases.
  • Neurological Disorders : Ongoing research is exploring the potential neuroprotective effects of similar compounds in models of neurodegenerative diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo-Pyrimidine Core : Initial reactions focus on constructing the pyrazolo and pyrimidine rings through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve introducing the methoxyethyl and methylphenyl groups via nucleophilic substitution techniques.
  • Purification : The final product is purified using methods such as recrystallization or chromatography to ensure high purity and yield.

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • HER2 Inhibition Study : A study demonstrated that derivatives similar to this compound effectively inhibited HER2 signaling pathways in breast cancer models.
  • Kinase Selectivity Research : Research focused on kinase selectivity showed that this compound exhibits a favorable profile compared to existing therapies targeting EGFR and other kinases.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidine derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound R1: 3-methylphenyl; R2: 2-methoxyethyl ~324.37 (calculated) Moderate lipophilicity due to methoxyethyl; potential CNS penetration
N-(Furan-2-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine R1: 3-methylphenyl; R2: furanylmethyl 305.34 Lower molecular weight; furan may enhance metabolic stability
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-... (2d) R1: 2-chloro-2-phenylethyl; R2: 3-chlorophenyl ~430.33 Chlorine atoms increase electronegativity; thioether improves solubility
3-(6-Ethoxynaphthalen-2-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (17q) R1: isobutyl; R2: 6-ethoxynaphthalen-2-yl ~387.45 Bulky naphthalene group enhances target affinity; ethoxy improves oral bioavailability
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) R1: 2-chloro-2-(4-chlorophenyl)ethyl; R2: 4-fluorobenzyl ~468.33 Dual chloro/fluorine substituents optimize potency against neuroblastoma

Key Observations :

  • Lipophilicity : The methoxyethyl group in the target compound balances hydrophilicity and membrane permeability, whereas bulkier groups like naphthalene (17q) or chlorine (2d) increase molecular weight and may limit bioavailability .
  • Solubility: Thioether (e.g., 2d) and morpholinoethylthio (e.g., 2e) substituents enhance aqueous solubility compared to methoxyethyl .
  • Metabolic Stability : Furanylmethyl () and ethoxy groups (17q) are less prone to oxidative metabolism than methoxyethyl .

Critical Insights :

  • The 3-methylphenyl group may confer selectivity for tyrosine kinases, whereas the methoxyethyl chain could reduce cytotoxicity compared to chlorinated analogs .
  • Chlorinated Derivatives : Compounds like 2d and S29 show enhanced potency but may incur higher toxicity risks due to reactive chloro groups .

Biological Activity

N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N5O, with a molecular weight of 281.33 g/mol. The structure features a pyrazolo ring fused to a pyrimidine ring, which is characteristic of this class of compounds. The presence of the methoxyethyl and methylphenyl groups enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the pyrazolo and pyrimidine rings through cyclization reactions followed by substitution reactions to introduce the methoxyethyl and methylphenyl groups. A detailed synthetic pathway is illustrated in Table 1.

StepReaction TypeKey ReagentsOutcome
1CyclizationHydrazineFormation of pyrazolo ring
2Alkylation2-Methoxyethyl bromideIntroduction of methoxyethyl group
3Substitution3-Methylphenyl amineFormation of final compound

Anticancer Activity

Studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, this compound has demonstrated potential in inhibiting tumor growth in vitro.

Kinase Inhibition

This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, it targets the Janus kinase (JAK) family, which plays a crucial role in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor cell viability and proliferation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving breast cancer cell lines, this compound was shown to reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis via activation of caspase pathways.

Case Study 2: JAK Inhibition
A recent investigation evaluated the compound's efficacy against JAK2 in a murine model of myeloproliferative neoplasms. Results demonstrated a significant reduction in JAK2 activity and subsequent hematological improvements in treated animals compared to controls.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can react with 2-methoxyethyl halides in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux. Catalysts such as cesium carbonate or copper(I) bromide may enhance reactivity, as seen in analogous pyrazolo[3,4-d]pyrimidine syntheses . Optimization includes adjusting reaction time (e.g., 24–48 hours) and temperature (35–80°C) to improve yields (17–90% reported in similar derivatives) . Post-synthesis purification via column chromatography or recrystallization (e.g., acetonitrile) ensures >95% purity .

Basic: How should researchers validate the structural identity of this compound?

Answer:
Use a multi-spectroscopic approach:

  • 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., methoxyethyl protons at δ 3.2–3.6 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS (ESI) : Verify molecular weight (e.g., expected [M+H]+ for C16H18N6O: 310.15) .
  • IR : Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-O-C stretch ~1100 cm⁻¹) .

Advanced: How can low yields in Ullmann-type coupling steps be addressed during synthesis?

Answer:
Low yields often arise from inefficient catalyst systems. Strategies include:

  • Catalyst Optimization : Use Cu(I)/ligand systems (e.g., CuBr with 1,10-phenanthroline) to enhance coupling efficiency .
  • Solvent Screening : Replace DMSO with DMA or DMF to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 6 hours) while maintaining yields .

Advanced: What in vitro assays are recommended to evaluate kinase inhibitory activity?

Answer:

  • Kinase Panel Screening : Test against RET, Src, and ERK1/2 kinases at concentrations ≤100 nM using ADP-Glo™ or mobility shift assays. Selectivity is assessed via parallel testing against off-target kinases (e.g., EGFR, VEGFR) .
  • Cellular Assays : Measure inhibition of downstream phosphorylation (e.g., RET-induced ERK1/2 in MCF-7 cells) via Western blotting .

Advanced: How can selectivity across kinase families be systematically assessed?

Answer:

  • Competitive Binding Assays : Use ATP-concentration-dependent IC50 shifts to distinguish ATP-competitive vs. allosteric inhibition .
  • Structural Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities across kinase active sites. Prioritize kinases with <50% sequence homology to RET for counter-screening .

Advanced: How should contradictions in reported biological activity data be resolved?

Answer:

  • Standardize Assay Conditions : Control ATP concentrations (e.g., 10 μM vs. 100 μM), buffer pH, and cell passage numbers .
  • Orthogonal Validation : Confirm activity in multiple models (e.g., recombinant kinase assays + primary cell lines) .
  • Meta-Analysis : Compare structural analogs (e.g., 1-isopropyl vs. cyclopentyl substituents) to identify trends in potency .

Advanced: What computational tools aid in designing analogs with improved pharmacokinetics?

Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent bulk/hydrophobicity with solubility and LogP .
  • ADMET Prediction : Employ SwissADME or pkCSM to forecast blood-brain barrier penetration and CYP450 interactions .
  • MD Simulations : Assess target binding stability (e.g., RET kinase) over 100-ns trajectories to prioritize analogs .

Advanced: What factors are critical for in vivo pharmacokinetic profiling?

Answer:

  • Formulation : Use PEG-400/solutol HS-15 for solubility in rodent models .
  • Dosing Regimen : Optimize based on t1/2 (e.g., bid dosing if t1/2 <6 hours) .
  • Tissue Distribution : Quantify CNS penetration via LC-MS/MS in brain homogenates, ensuring unbound fractions >10% for efficacy .

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